3-(3-Oxo-3-phenylpropyl)benzonitrile

Catalog No.
S15117630
CAS No.
62584-66-1
M.F
C16H13NO
M. Wt
235.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Oxo-3-phenylpropyl)benzonitrile

CAS Number

62584-66-1

Product Name

3-(3-Oxo-3-phenylpropyl)benzonitrile

IUPAC Name

3-(3-oxo-3-phenylpropyl)benzonitrile

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

InChI

InChI=1S/C16H13NO/c17-12-14-6-4-5-13(11-14)9-10-16(18)15-7-2-1-3-8-15/h1-8,11H,9-10H2

InChI Key

HJPJWDQJIKAVFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)C#N

3-(3-Oxo-3-phenylpropyl)benzonitrile is an organic compound characterized by its unique structure, which consists of a benzonitrile moiety linked to a 3-oxo-3-phenylpropyl group. Its molecular formula is C16H13NOC_{16}H_{13}NO, and it features a nitrile functional group (-C≡N) attached to a benzene ring, as well as a ketone functional group (C=O) within the propyl side chain. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups and structural versatility .

, primarily due to its electrophilic carbonyl and nitrile groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Michael Addition: This compound can act as an electrophile in Michael addition reactions, particularly with nucleophiles such as enolates or thiols .
  • Reduction Reactions: The nitrile group can be reduced to primary amines using catalytic hydrogenation methods, which are important in synthetic organic chemistry .
  • Cyclization Reactions: Under certain conditions, the compound may undergo cyclization to form heterocyclic compounds, which are often of interest in pharmaceutical development.

Research into the biological activity of 3-(3-Oxo-3-phenylpropyl)benzonitrile is limited but suggests potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, including:

  • Antimicrobial Activity: Some derivatives exhibit antibacterial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity: Similar compounds have been evaluated for their potential in inhibiting cancer cell proliferation, suggesting that this compound might also possess anticancer properties .

The synthesis of 3-(3-Oxo-3-phenylpropyl)benzonitrile can be achieved through several methods:

  • Michael Addition: A common method involves the Michael addition of benzonitrile to 3-oxo-3-phenylpropanenitrile in the presence of a base like lithium diisopropylamide (LDA). This reaction typically yields high purity products after purification steps such as thin-layer chromatography .
  • One-Pot Reactions: Recent studies have explored one-pot cascade reactions that combine multiple steps into a single reaction vessel, improving efficiency and yield while minimizing waste .
  • Catalytic Methods: Catalysts such as palladium or nickel may facilitate hydrogenation processes or other transformations involving the nitrile or carbonyl groups, providing alternative pathways for synthesis .

The applications of 3-(3-Oxo-3-phenylpropyl)benzonitrile span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it could serve as a lead compound in drug discovery and development.
  • Organic Synthesis: Its reactive functional groups make it a valuable intermediate in synthesizing more complex organic molecules.
  • Material Science: Compounds with similar structures are often explored for their properties in polymer chemistry and materials science.

Interaction studies involving 3-(3-Oxo-3-phenylpropyl)benzonitrile focus on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that compounds containing similar functional groups may interact with enzymes or receptors, influencing biological pathways. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.

Several compounds share structural features with 3-(3-Oxo-3-phenylpropyl)benzonitrile, allowing for comparison:

Compound NameStructureKey FeaturesBiological Activity
4-(3-Oxo-3-phenylprop-1-en-1-yl)benzonitrileStructureContains an enone instead of a ketonePotentially similar antimicrobial activity
2-(Benzoyl)-2-(4-methylphenyl)propanenitrileStructureSubstituted phenyl groupsInvestigated for anticancer properties
4-(Phenylethynyl)benzonitrileStructureAlkyne functionality presentKnown for unique reactivity patterns

Uniqueness

The uniqueness of 3-(3-Oxo-3-phenylpropyl)benzonitrile lies in its specific combination of a nitrile group with a carbonyl adjacent to an aromatic system, which may provide distinct reactivity compared to other similar compounds. This structural arrangement could lead to unique interactions in biological systems or novel synthetic pathways not observed in related compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

235.099714038 g/mol

Monoisotopic Mass

235.099714038 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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